molecular formula C16H15FN6 B3725911 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE

3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE

Cat. No.: B3725911
M. Wt: 310.33 g/mol
InChI Key: IZIGUBMYRDCAGZ-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazole ring, and a pyrimidinyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-fluorophenylhydrazine: This can be achieved by reacting 4-fluoroaniline with hydrazine hydrate under acidic conditions.

    Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: This intermediate is prepared by cyclization of 4-fluorophenylhydrazine with an appropriate α,β-unsaturated carbonyl compound.

    Condensation with 4-(4,6-dimethyl-2-pyrimidinyl)hydrazine: The final step involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde with 4-(4,6-dimethyl-2-pyrimidinyl)hydrazine under reflux conditions in an appropriate solvent, such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE
  • 3-(4-BROMOPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE

Uniqueness

Compared to similar compounds, 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE exhibits unique properties due to the presence of the fluorine atom. Fluorine can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable candidate for various applications.

Properties

IUPAC Name

N-[(Z)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6/c1-10-7-11(2)21-16(20-10)23-19-9-13-8-18-22-15(13)12-3-5-14(17)6-4-12/h3-9H,1-2H3,(H,18,22)(H,20,21,23)/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIGUBMYRDCAGZ-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C\C2=C(NN=C2)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE
Reactant of Route 2
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3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE
Reactant of Route 3
Reactant of Route 3
3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE
Reactant of Route 4
3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE
Reactant of Route 5
3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE
Reactant of Route 6
3-(4-FLUOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE 4-(4,6-DIMETHYL-2-PYRIMIDINYL)HYDRAZONE

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